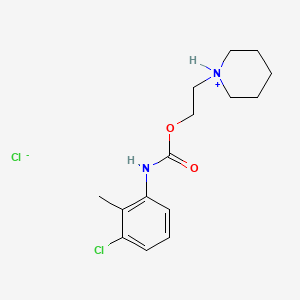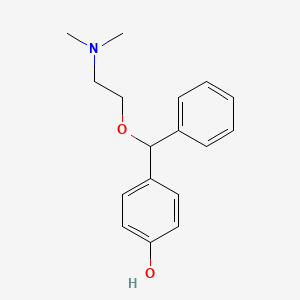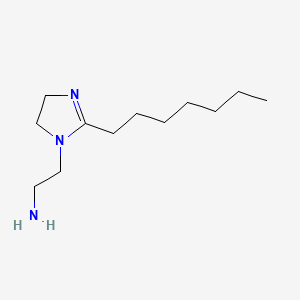
Yttrium;sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium sulfide (Y₂S₃) is an inorganic compound composed of yttrium and sulfur. It is known for its unique properties and applications in various fields, including materials science, electronics, and catalysis. Yttrium sulfide is typically found in a crystalline form and exhibits interesting chemical and physical characteristics that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yttrium sulfide can be synthesized through several methods, including:
Direct Combination: Yttrium metal reacts with sulfur at high temperatures (600-700°C) to form yttrium sulfide.
Sulfurization of Yttrium Oxide: Yttrium oxide (Y₂O₃) reacts with hydrogen sulfide (H₂S) at temperatures ranging from 1050-1200°C to produce yttrium sulfide and water.
Carbothermal Reduction: Yttrium oxide reacts with carbon disulfide (CS₂) at high temperatures to yield yttrium sulfide and carbon dioxide.
Industrial Production Methods: Industrial production of yttrium sulfide often involves the carbothermal reduction method due to its efficiency and scalability. This method allows for the production of large quantities of yttrium sulfide with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Yttrium sulfide undergoes various chemical reactions, including:
Oxidation: Yttrium sulfide can be oxidized to form yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Yttrium sulfide can be reduced to elemental yttrium and sulfur under specific conditions.
Substitution: Yttrium sulfide can react with halogens to form yttrium halides and sulfur.
Common Reagents and Conditions:
Oxidation: Typically involves oxygen or air at elevated temperatures.
Reduction: Requires reducing agents such as hydrogen or carbon at high temperatures.
Substitution: Halogen gases like chlorine or bromine are used under controlled conditions.
Major Products Formed:
Oxidation: Yttrium oxide (Y₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental yttrium and sulfur.
Substitution: Yttrium halides (e.g., YCl₃) and sulfur.
Applications De Recherche Scientifique
Yttrium sulfide has a wide range of applications in scientific research, including:
Materials Science: Used as a precursor for the synthesis of advanced materials, including ceramics and phosphors.
Electronics: Employed in the production of semiconductors and electronic devices due to its unique electrical properties.
Catalysis: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Medical Imaging: Utilized in the development of contrast agents for magnetic resonance imaging (MRI) and other imaging techniques.
Energy Storage: Investigated for use in supercapacitors and other energy storage devices due to its electrochemical properties.
Mécanisme D'action
The mechanism by which yttrium sulfide exerts its effects is primarily related to its ability to interact with other chemical species. In catalysis, yttrium sulfide provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations. In medical imaging, yttrium sulfide-based contrast agents enhance the visibility of tissues and organs by altering the magnetic properties of the imaging medium .
Comparaison Avec Des Composés Similaires
Yttrium sulfide can be compared with other similar compounds, such as:
Yttrium Oxide (Y₂O₃): Both compounds contain yttrium, but yttrium oxide is an oxide, while yttrium sulfide is a sulfide.
Yttrium Nitride (YN): Yttrium nitride is another yttrium compound with applications in electronics and materials science.
Yttrium Halides (e.g., YCl₃): These compounds are formed by the reaction of yttrium with halogens.
Propriétés
Formule moléculaire |
SY-2 |
|---|---|
Poids moléculaire |
120.97 g/mol |
Nom IUPAC |
yttrium;sulfide |
InChI |
InChI=1S/S.Y/q-2; |
Clé InChI |
SDCOWNARCMNLDR-UHFFFAOYSA-N |
SMILES canonique |
[S-2].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)


![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)




![tetracyclo[6.2.1.13,6.02,7]dodecane-11,12-dione](/img/structure/B13745527.png)

